molecular formula C16H14ClFN2O3 B4286708 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea

Cat. No.: B4286708
M. Wt: 336.74 g/mol
InChI Key: WNCABITZEYCPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea is a synthetic organic compound that features a benzodioxole moiety and a substituted phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The alkylated benzodioxole is reacted with 4-chloro-2-fluoroaniline to form the desired urea compound. This step often involves the use of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or halogen substituents on the phenyl ring, potentially yielding amine or dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring, where nucleophiles can replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or dehalogenated phenylurea.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.

    Biological Studies: The compound is used in studies exploring its effects on enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may inhibit kinase activity or disrupt protein-protein interactions, leading to altered cellular functions such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea
  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-fluorophenyl)urea
  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-bromophenyl)urea

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

This detailed overview provides a comprehensive understanding of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-chloro-2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-9(10-2-5-14-15(6-10)23-8-22-14)19-16(21)20-13-4-3-11(17)7-12(13)18/h2-7,9H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCABITZEYCPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.